molecular formula C8H8Br2 B1319136 1,4-Dibromo-2-ethylbenzene CAS No. 289039-53-8

1,4-Dibromo-2-ethylbenzene

Cat. No.: B1319136
CAS No.: 289039-53-8
M. Wt: 263.96 g/mol
InChI Key: OMHJVVBCCMLFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-ethylbenzene: is an organic compound with the molecular formula C₈H₈Br₂ . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an ethyl group is substituted at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 1,4-Dibromo-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .

Mode of Action

The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom on the benzene ring is replaced with an electrophile .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that can act as bases may affect the rate of the second step of the electrophilic aromatic substitution reaction . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemical species in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethylbenzene using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction typically proceeds as follows: [ \text{C₆H₅CH₂CH₃} + 2\text{Br₂} \rightarrow \text{C₆H₄Br₂CH₂CH₃} + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethylbenzene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of compounds like 1,4-dihydroxy-2-ethylbenzene.

    Oxidation: Formation of 1,4-dibromo-2-ethylbenzoic acid.

    Reduction: Formation of 2-ethylbenzene.

Scientific Research Applications

1,4-Dibromo-2-ethylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

    1,4-Dibromobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

    1,2-Dibromo-4-ethylbenzene: Has bromine atoms at different positions, leading to different reactivity and product distribution.

    1,4-Dichloro-2-ethylbenzene: Substitutes chlorine atoms instead of bromine, affecting the compound’s reactivity and applications.

Uniqueness: 1,4-Dibromo-2-ethylbenzene is unique due to the presence of both bromine atoms and an ethyl group, which influence its chemical behavior and make it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

1,4-dibromo-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHJVVBCCMLFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596752
Record name 1,4-Dibromo-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-53-8
Record name 1,4-Dibromo-2-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,4-dibromo-2-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.